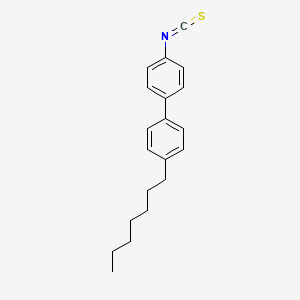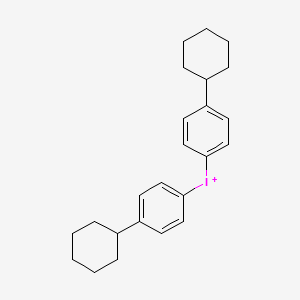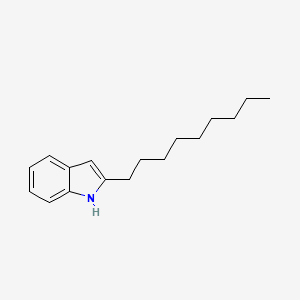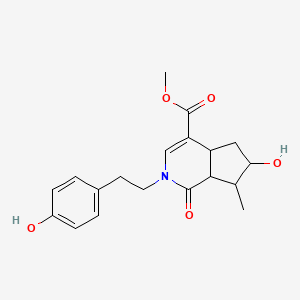
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, is characterized by the presence of three methyl groups attached to the benzothiophene ring, which can influence its chemical reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate thiophene derivatives with methylating agents under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the necessary methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency . Additionally, the use of catalysts and specific solvents can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzothiophene ring .
Aplicaciones Científicas De Investigación
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Benzothiophene derivatives, including this compound, have shown potential as therapeutic agents due to their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethylthiophene: Similar in structure but lacks the benzene ring.
2,3,4-Trimethylbenzothiazole: Contains a nitrogen atom in place of the sulfur atom in benzothiophene.
2,3,4-Trimethylbenzofuran: Contains an oxygen atom in place of the sulfur atom in benzothiophene.
Uniqueness
2,3,4-Trimethyl-1H-1-benzothiophene-1,1-dione is unique due to the presence of the benzothiophene ring with three methyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
| 93954-02-0 | |
Fórmula molecular |
C11H12O2S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O2S/c1-7-5-4-6-10-11(7)8(2)9(3)14(10,12)13/h4-6H,1-3H3 |
Clave InChI |
GAYPDBKIUSKXAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(S(=O)(=O)C2=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/no-structure.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)





![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
